Androstenol

Beschreibung

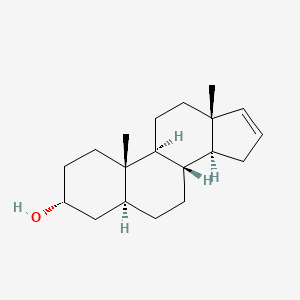

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVXMNNRSSQZJP-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CC[C@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075394 | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1153-51-1, 7148-51-8 | |

| Record name | 5α-Androst-16-en-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5alpha)-Androst-16-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Androstene-3-Ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1153-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-16-en-3-ol, (3.alpha.,5.alpha.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androst-16-en-3α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K9VAM062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142.75 °C | |

| Record name | Androstenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Molecular Mechanisms of Androstenol

Endogenous Androstenol Synthesis and Regulation

The production of this compound is an intricate process that begins with a common steroid precursor and is controlled at various cellular and tissue levels. mdpi.comwikipedia.org

The primary precursor for the biosynthesis of this compound is pregnenolone (B344588), which is derived from cholesterol. mdpi.comnih.govvt.edu The initial and rate-limiting step in steroid hormone production is the conversion of cholesterol to pregnenolone. nih.govyoutube.com Pregnenolone is then metabolized to 5,16-androstadien-3β-ol (androstadienol), a critical intermediate in the formation of this compound. mdpi.comwikipedia.orgresearchgate.net This conversion is a key branching point in steroidogenesis, leading to the production of 16-androstene steroids. mdpi.comresearchgate.net

Several enzymes are crucial for the conversion of precursor substrates into this compound. The key enzyme initiating the 16-androstene pathway is Cytochrome P450c17 (CYP17A1), which possesses a specific andien-β-synthase activity that transforms pregnenolone into androstadienol. mdpi.comsmolecule.com This reaction can occur directly without intermediate precursors. mdpi.com

Following the formation of androstadienol, a series of enzymatic reactions, analogous to androgen biosynthesis, takes place: wikipedia.orgresearchgate.net

3β-hydroxysteroid dehydrogenase (3β-HSD) : This enzyme converts androstadienol to 5,16-androstadien-3-one (androstadienone). wikipedia.org

5α-reductase : This enzyme then reduces androstadienone to 5α-androst-16-en-3-one (androstenone). wikipedia.orgwikipedia.org

3α-hydroxysteroid dehydrogenase (3α-HSD) : Finally, this enzyme converts androstenone to 5α-androst-16-en-3α-ol (this compound). wikipedia.org

Studies using transformed human embryonic kidney (HEK-293) cells that express these enzymes have confirmed their ability to efficiently convert androstadienol into this compound. researchgate.netnih.gov

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cytochrome P450c17 (CYP17A1) | Catalyzes the formation of the initial 16-androstene | Pregnenolone | 5,16-androstadien-3β-ol (Androstadienol) |

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Oxidizes the 3β-hydroxyl group | 5,16-androstadien-3β-ol (Androstadienol) | 5,16-androstadien-3-one (Androstadienone) |

| 5α-reductase | Reduces the double bond at C5-C6 | 5,16-androstadien-3-one (Androstadienone) | 5α-androst-16-en-3-one (Androstenone) |

| 3α-hydroxysteroid dehydrogenase (3α-HSD) | Reduces the 3-keto group | 5α-androst-16-en-3-one (Androstenone) | 5α-androst-16-en-3α-ol (this compound) |

This compound biosynthesis is regulated and localized to specific tissues. In humans and boars, the testes are a primary site of this compound synthesis. wikipedia.orgsmolecule.com The expression of the CYP17A1 gene, crucial for the initial step, is upregulated in the testis and ovary. mdpi.com this compound may also be synthesized in the adrenal glands and ovaries in humans. wikipedia.orgfree.frwikipedia.org Furthermore, the human nasal mucosa can synthesize this compound from androstenone, and likely from androstadienol and androstadienone as well. wikipedia.org The production of androstenes, including this compound, is also influenced by axillary bacteria, which can metabolize precursors to form odorous steroids. free.frnih.govplos.org

This compound Metabolism and Biotransformation

Once synthesized, this compound undergoes further metabolic processes, leading to its degradation and the formation of various metabolites.

The metabolism of this compound primarily involves Phase I and Phase II reactions, mainly occurring in the liver. uoguelph.camdpi.comwikipedia.org Phase I metabolism involves the reduction of androstenone (the immediate precursor to this compound) to its isomers, 3α-androstenol and 3β-androstenol, by 3α-HSD and 3β-HSD enzymes, respectively. researchgate.netuoguelph.camdpi.com These androstenols can be considered metabolic intermediates. mdpi.com

Phase II metabolism involves the conjugation of this compound and its related compounds to form more water-soluble products for excretion. uoguelph.canih.gov The primary conjugation pathways are sulfoconjugation and glucuronidation. researchgate.netuoguelph.canih.gov Sulfoconjugated metabolites of 16-androstenes, including this compound, have been identified. nih.gov However, glucuronide conjugates are the principal metabolites, accounting for a significant portion of Phase II metabolism. nih.gov For instance, 5α-androst-16-en-3α-ol β-D-glucuronide has been identified as a precursor of α-androstenol in human sweat. nih.gov

Hydroxylated metabolites of androstenone have also been identified, suggesting further oxidative pathways. nih.gov The enzyme CYP7B1 can metabolize 5α-androstane-3α,17β-diol (a related steroid) into 6- and 7-hydroxymetabolites, indicating a potential role for this enzyme in the broader metabolism of androstane (B1237026) steroids. nih.gov

| Compound | Class | Metabolic Role |

|---|---|---|

| 3β-androstenol | Metabolite | Product of androstenone reduction |

| This compound sulfate | Phase II Metabolite | Sulfoconjugated form |

| This compound glucuronide | Phase II Metabolite | Glucuronidated form |

| Hydroxylated androstenone | Phase I Metabolite | Product of oxidation |

The degradation of this compound and its precursors is catalyzed by a specific set of enzymes.

3α- and 3β-hydroxysteroid dehydrogenases (HSDs) : These enzymes are involved in the interconversion of androstenone and the this compound isomers. researchgate.netuoguelph.camdpi.com Specifically, members of the aldo-keto reductase 1C (AKR1C) subfamily, AKR1C1 (3β-HSD) and AKR1C4 (3α-HSD), regulate the reduction of androstenone. mdpi.com

Sulfotransferases (SULTs) : SULT2A1 is responsible for the sulfoconjugation of androstenone and its metabolites. researchgate.netmdpi.com

UDP-glucuronosyltransferases (UGTs) : These enzymes are responsible for the glucuronidation of this compound and related steroids. researchgate.netmdpi.compnas.org

Cytochrome P450 7B1 (CYP7B1) : This enzyme has been shown to hydroxylate related androstane steroids and may play a role in the metabolic elimination of 3α-hydroxylated steroids like this compound, thereby potentially regulating their cellular levels. nih.govuniprot.orgnih.gov

Bacterial enzymes in the axilla, such as β-glucuronidase produced by species like Staphylococcus warneri and Propionibacterium acnes, can cleave this compound-glucuronide, releasing the volatile this compound. nih.gov Additionally, some fungi have demonstrated the ability to degrade androstenone, the precursor to this compound. conicet.gov.arresearchgate.net

Regulation of this compound Catabolism

The catabolism, or breakdown, of this compound is a regulated process primarily occurring in the liver. This process involves enzymes from both Phase I and Phase II metabolism. The metabolism of the related steroid androstenone into this compound is regulated by 3β- and 3α-hydroxysteroid dehydrogenase (HSD) enzymes. researchgate.net Specifically, in pigs, the reduction of androstenone to 3β-androstenol and 3α-androstenol is managed by two members of the aldo-keto reductase 1C (AKR1C) subfamily, AKR1C1 and AKR1C4, respectively. mdpi.com

Following the initial reduction, Phase II conjugating enzymes are involved in the further metabolism of this compound and related compounds. researchgate.net These include hydroxysteroid sulfotransferase enzymes, such as SULT2A1 and SULT2B1, which facilitate sulfoconjugation, and UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. researchgate.netmdpi.com Studies in primary cultured pig hepatocytes have confirmed that the 3βHSD enzyme is essential for the metabolism of androstenone to 5α-androst-16-en-3β-ol (a form of this compound), which is then conjugated to form androstenone glucuronide. plos.org

The regulation of these metabolic pathways is influenced by nuclear receptors. Evidence suggests that the metabolic pathways for androstenone and skatole may be co-regulated through these receptors. researchgate.net Testicular steroids can influence the expression and activity of the enzymes responsible for androstenone and skatole metabolism. mdpi.com For instance, the transcription factor pregnane (B1235032) X receptor (PXR) has been shown to increase androstenone metabolism. mdpi.com Furthermore, research indicates that this compound itself can modulate gene expression through the nuclear orphan receptors Constitutive Androstane Receptor (CAR) and PXR, suggesting a feedback mechanism where the compound can influence the expression of enzymes involved in its own clearance. researchgate.net

Receptor-Mediated Interactions and Signal Transduction

This compound exerts its biological effects by interacting with several types of receptors, leading to the initiation of intracellular signaling cascades. These interactions occur at both nuclear and cell membrane receptors.

Identification of Potential this compound Receptors

Research has identified several distinct classes of receptors that bind to or are modulated by this compound:

Nuclear Receptors : this compound has been identified as a ligand for the nuclear orphan receptors Constitutive Androstane Receptor (CAR, NR1I3) and Pregnane X Receptor (PXR). researchgate.net For the murine CAR, this compound acts as an inverse agonist, meaning it binds to the receptor and reduces its basal level of activity. nih.govnih.gov

GABA-A Receptors : this compound is recognized as a neurosteroid that functions as a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. europeanreview.orgmedchemexpress.com This interaction is similar to the activity of other endogenous A-ring reduced neurosteroids.

Olfactory Receptors (ORs) : As a volatile odorous steroid, this compound interacts with olfactory receptors in the nasal epithelium. europeanreview.orgnih.gov While a specific human receptor for this compound has not been definitively characterized in the provided literature, the related compound androstenone is detected by the human receptor OR7D4. europeanreview.org In pigs, several ORs that respond to androstenone have been identified, including OR7D4. nih.gov Given their structural similarity, it is plausible that this compound interacts with a similar subset of ORs.

Molecular Mechanisms of this compound-Receptor Binding

The binding mechanisms of this compound vary depending on the receptor type, reflecting the distinct structural and functional requirements of each target.

Constitutive Androstane Receptor (CAR) : The crystal structure of the murine CAR ligand-binding domain (LBD) in a complex with this compound (PDB: 1XNX) provides a detailed view of their interaction. nih.govmdpi.com this compound binds within a largely hydrophobic pocket and is completely sequestered from the external environment. nih.govmdpi.com The specificity of this binding is achieved through a combination of hydrogen bonds and apolar interactions. nih.gov Specifically, the 3α-hydroxyl group of this compound forms two key polar interactions with the CAR residues Asparagine-175 (Asn175) in helix H3 and Histidine-213 (His213) in helix H5. mdpi.com The steroid molecule also interacts with apolar residues from helices H3, H5, H6, H7, H11, and the β-strand β2. mdpi.com A critical feature of this interaction is that this compound makes no contact with the activation function 2 (AF2) helix, also known as H12. nih.govnih.gov This lack of contact is believed to induce a conformational change—specifically a kink between helices H10 and H11—that disrupts a salt bridge locking H12 in its active state, thereby providing a molecular basis for this compound's inverse agonism. nih.govnih.gov

GABA-A Receptors : this compound acts as a positive allosteric modulator, which means it binds to a site on the GABA-A receptor that is distinct from the binding site for its primary ligand, GABA. europeanreview.orgmedchemexpress.com This binding enhances the receptor's function, increasing the flow of chloride ions into the neuron in response to GABA.

Olfactory System Proteins : In the olfactory system, pheromones like this compound are often bound by carrier proteins in mucus before reaching the receptors. Molecular docking studies with boar salivary proteins provide insight into these interactions. This compound was found to bind to Odorant Binding Protein (OBP) with a binding affinity of -5.8 kcal/mol, forming a hydrogen bond with the Lysine-133 residue. acs.org When docked with Salivary Lipocalin (SAL), it showed a binding affinity of -6.3 kcal/mol and formed a hydrogen bond with the Glutamic acid-37 residue. acs.org

Intracellular Signaling Cascades Initiated by this compound

The binding of this compound to its receptors triggers distinct downstream signaling pathways.

CAR-Mediated Signaling : CAR is a transcription factor that, in its active state, translocates to the cell nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences called phenobarbital-responsive enhancer modules (PBREM). wikipedia.org This binding regulates the transcription of target genes, many of which are involved in the metabolism and clearance of xenobiotic and endogenous compounds, such as cytochrome P450 enzymes. researchgate.netnih.gov As an inverse agonist, this compound's binding to CAR prevents this cascade. nih.govnih.gov It locks the receptor in an inactive conformation, preventing the recruitment of coactivator proteins and reducing the constitutive expression of its target genes. oup.com

Olfactory Receptor-Mediated Signaling : Olfactory receptors are G-protein coupled receptors (GPCRs). nih.gov Upon binding of an odorant like this compound, the receptor activates an associated G-protein (typically G-olf). This initiates a cascade that commonly involves the activation of adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). europeanreview.org The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations, depolarization of the olfactory receptor neuron, and the generation of an electrical signal that is transmitted to the olfactory bulb in the brain. europeanreview.orgnih.gov

This compound Modulation of Ion Channels and Membrane Receptors

This compound's activity is intrinsically linked to the modulation of ion channels and membrane receptors. This modulation is a direct consequence of its binding interactions.

The primary and most well-documented example is its effect on the GABA-A receptor, which is itself a ligand-gated chloride ion channel. medchemexpress.comfrontiersin.org By acting as a positive allosteric modulator, this compound directly influences the channel's gating properties, enhancing the ion flow triggered by GABA. medchemexpress.com This modulation of an ion channel is fundamental to its role as a neurosteroid. europeanreview.org

Furthermore, this compound's interaction with olfactory receptors, a class of membrane receptors, initiates a signaling pathway that culminates in the modulation of separate ion channels. nih.govjapsonline.com The GPCR signaling cascade leads to the opening of cyclic nucleotide-gated ion channels, which are responsible for generating the initial electrical signal in the sense of smell. japsonline.com Therefore, this compound modulates ion channel activity both directly, by binding to a receptor-channel complex like GABA-A, and indirectly, through second messenger systems initiated by membrane receptors like the ORs.

Neurobiological and Behavioral Roles of Androstenol in Animal Systems

Androstenol as a Chemosensory Signal in Interspecies Communication

This compound acts as a semiochemical, a chemical substance that carries a message, facilitating communication between different species. frontiersin.org While it is a well-established boar sex pheromone, its detection and the responses it elicits are not limited to pigs. frontiersin.orgfrontiersin.org Many species, including dogs, horses, and humans, can perceive androstenone (a related and often co-occurring compound), leading to various behavioral and physiological changes. frontiersin.org This cross-species influence suggests that some animals are pre-adapted to perceive a range of chemical signals. mdpi.com For instance, androstenone has been observed to deter behaviors like barking and leash pulling in dogs. frontiersin.org The ability of a single molecule to modulate different behaviors across various species highlights its role as a versatile chemosensory signal in the animal kingdom. frontiersin.org

Olfactory Receptor Neuron Activation by this compound

The detection of this compound and related 16-androstene steroids begins with the activation of Olfactory Receptor Neurons (ORNs) in the nasal cavity. wikipedia.org These bipolar neurons are equipped with a vast array of G-protein-coupled receptors (GPCRs) on their cilia. nih.govnih.gov When an odorant molecule like this compound dissolves in the olfactory mucus, it binds to these receptors. wikipedia.org

This binding is not a simple lock-and-key mechanism; a single odorant can bind to multiple receptor types with varying affinities, and a single receptor can recognize multiple odorants. wikipedia.orgnih.gov This combinatorial coding allows the olfactory system to recognize a vast number of scents. The binding of this compound to its specific receptors initiates a signal transduction cascade within the ORN, converting the chemical signal into an electrical one that is then transmitted to the brain. wikipedia.orgnih.gov While specific olfactory receptors for this compound are still under extensive research, studies on the related compound androstenone have identified several responsive ORs, such as OR7D4 in humans and a set of 15 candidate OR genes in pigs. nih.gov The activation of these receptors is the crucial first step in the neural processing of the signal. nih.gov

Neural Processing of this compound Stimuli in Olfactory Systems

Once an ORN is activated by this compound, the electrical signal travels along its axon to the olfactory bulb, the first processing center for olfactory information in the brain. mdpi.com Axons from ORNs that express the same type of receptor converge onto specific structures within the olfactory bulb called glomeruli. wikipedia.orgnih.gov This convergence creates a specific spatial map of odorant information.

From the glomeruli, the signal is relayed by mitral and tufted cells to several higher-order brain regions. mdpi.comwikipedia.org These regions are collectively known as the primary olfactory cortex and include the piriform cortex, amygdala, and entorhinal cortex. mdpi.com The amygdala, in particular, is involved in processing the emotional and behavioral significance of odors, including pheromones and other social chemosignals. wikipedia.org Further processing occurs in areas like the hypothalamus and orbitofrontal cortex, which are critical for integrating the olfactory information and orchestrating appropriate behavioral and physiological responses. researchgate.netresearchgate.net For example, smelling this compound has been shown to activate the hypothalamus, a key region for mediating reproductive behaviors triggered by pheromones in animals. researchgate.net

Vomeronasal Organ Involvement in this compound Perception

In many mammals, a specialized chemosensory organ called the vomeronasal organ (VNO), or Jacobson's organ, is primarily responsible for detecting non-volatile pheromones. frontiersin.orgnih.gov The VNO has its own distinct neural pathway, projecting to the accessory olfactory bulb (AOB) and then to regions like the medial amygdala and hypothalamus, which are heavily involved in social and reproductive behaviors. frontiersin.orgkarger.com

Research indicates that both the main olfactory system and the accessory olfactory system (VNO) can be involved in the perception of androstene steroids. researchgate.net Studies in mice using the related compound androstenone showed that surgical removal of the VNO decreased, but did not eliminate, sensitivity to the steroid, suggesting the main olfactory system also plays a significant role. researchgate.net Furthermore, exposure to androstenone led to the activation of cells in both the main olfactory bulb and the accessory olfactory bulb. researchgate.net This dual-system involvement suggests that volatile steroids like this compound can be processed through both the canonical olfactory pathway and the specialized pheromonal pathway, potentially leading to a wider range of behavioral and physiological effects. frontiersin.org

Interactive Table: Olfactory System Involvement in this compound/Androstenone Perception

| Feature | Main Olfactory System (MOS) | Vomeronasal System (VNO/AOS) |

|---|---|---|

| Primary Sensory Organ | Main Olfactory Epithelium (MOE) | Vomeronasal Organ (VNO) |

| Primary Brain Projection | Main Olfactory Bulb (MOB) | Accessory Olfactory Bulb (AOB) |

| Involvement in Androstenone Detection | Confirmed frontiersin.orgresearchgate.net | Confirmed researchgate.net |

| Effect of Removal (in mice) | Anosmia (loss of smell) | Decreased sensitivity to androstenone researchgate.net |

| Neural Activation by Androstenone | Fos-positive cells observed in MOB researchgate.net | Fos-positive cells observed in AOB researchgate.net |

This compound Modulation of Neural Circuits

Beyond its role as an external chemical signal detected by the olfactory system, this compound can also act as a neuroactive steroid, directly influencing the function of neural circuits within the central nervous system. nih.govresearchgate.net This dual function is possible because its chemical structure is similar to endogenous neurosteroids that are known to modulate brain activity. nih.govresearchgate.net This means that once in the system, this compound can have widespread effects on neuronal excitability and communication, independent of its detection as an odor. frontiersin.org

The modulation of neural circuits by this compound can occur through various mechanisms, including direct interaction with neurotransmitter receptors. nih.govresearchgate.net This activity can alter the balance of excitation and inhibition within the brain, leading to changes in behavior and mood states, such as the anxiolytic-like effects observed in animal models. nih.govresearchgate.net The ability of this compound to enter the bloodstream after nasal exposure and directly affect brain tissue highlights a pathway for semiochemicals to cause physiological and behavioral changes that bypasses traditional sensory processing. frontiersin.org

This compound Effects on Neurotransmitter Systems (e.g., GABAergic)

A primary mechanism by which this compound modulates neural circuits is through its interaction with the GABAergic system. nih.govresearchgate.net Specifically, this compound acts as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the central nervous system. nih.govfrontiersin.org

In this role, this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the receptor's response to GABA, increasing the flow of chloride ions into the neuron and thus potentiating the inhibitory effect. nih.gov Research has demonstrated that this compound significantly enhances GABA-activated currents in cerebellar granule cells and in cells transfected with recombinant human GABA-A receptors (specifically α1β2γ2 and α2β2γ2 subtypes). nih.govresearchgate.net This potentiation of GABAergic inhibition is a key mechanism behind the observed anxiolytic-like and antidepressant-like effects of this compound in animal studies. nih.govresearchgate.net

Interactive Table: this compound's Effect on GABA-A Receptors

| System Studied | Receptor Subtypes | Observed Effect | Reference |

|---|---|---|---|

| Cerebellar Granule Cells (in culture) | Endogenous | Concentration-dependent enhancement of GABA-activated currents (EC₅₀, 0.4 µM) | nih.govresearchgate.net |

| Cerebellar Granule Cells (in slices) | Endogenous | Concentration-dependent enhancement of GABA-activated currents (EC₅₀, 1.4 µM) | nih.govresearchgate.net |

| Transfected HEK 293 Cells | α1β2γ2, α2β2γ2 | Potentiation of GABA-activated current amplitude | nih.govresearchgate.net |

| Transfected HEK 293 Cells | α1β2γ2 | Direct activation of currents at high concentrations (10-300 µM) | nih.govresearchgate.net |

Neurophysiological Responses to this compound Exposure

Exposure to this compound elicits measurable neurophysiological responses in animal systems, consistent with its action as a GABA-A receptor modulator. nih.govresearchgate.net Electrophysiological recordings from individual neurons, such as cerebellar granule cells, show that this compound not only increases the amplitude of GABA-activated currents but also prolongs the duration of spontaneous inhibitory postsynaptic currents (IPSCs). nih.govresearchgate.net This indicates that this compound strengthens and extends inhibitory signaling between neurons.

Brain Region Activation Patterns by this compound in Animal Models

The neurobiological effects of this compound in animal models are characterized by the activation of specific brain regions, many of which are integral to reproductive and social behaviors. Research indicates that this compound, a volatile steroid, can be transported from the nasal mucosa to the brain and hypophysis via a humoral pathway. nih.gov Studies in gilts (female pigs) have demonstrated that this compound selectively accumulates in several key neural and endocrine structures. nih.gov

Key brain areas implicated in the response to this compound include the hypothalamus, a region known to mediate pheromone-triggered mating behavior in animals. nih.govresearchgate.net Specifically, exposure to this compound leads to its accumulation in the ventromedial hypothalamus and the corpus mammillare. nih.gov Furthermore, significant accumulation is observed in the neurohypophysis and adenohypophysis (parts of the pituitary gland), suggesting an influence on hormonal regulation. nih.gov This pattern of hypothalamic activation is distinct from the cerebral response to common odors, which typically engage classical olfactory regions like the piriform cortex. nih.govresearchgate.netresearchgate.net

The mechanism of this compound's action at a cellular level is linked to its function as a positive allosteric modulator of GABA-A receptors. wikipedia.orgnih.gov This neurosteroid-like activity, enhancing the effect of the inhibitory neurotransmitter GABA, is believed to underlie many of its behavioral effects. nih.govnih.gov This modulation of GABAergic systems may contribute to the observed anxiolytic-like and anticonvulsant properties of the compound in animal studies. nih.govnih.gov

Table 1: Brain Regions and Structures with Observed this compound Accumulation or Activation in Animal Models

| Brain Region/Structure | Animal Model | Observed Effect | Source |

|---|---|---|---|

| Anterior Hypothalamus | General Animal Data | Activation mediates pheromone-triggered mating behavior. | nih.govresearchgate.netnih.gov |

| Ventromedial Hypothalamus | Gilt (Pig) | Selective accumulation of this compound. | nih.gov |

| Corpus Mammillare | Gilt (Pig) | Selective accumulation of this compound. | nih.gov |

| Neurohypophysis (Posterior Pituitary) | Gilt (Pig) | Selective accumulation of this compound. | nih.gov |

| Adenohypophysis (Anterior Pituitary) | Gilt (Pig) | Selective accumulation of this compound. | nih.gov |

| GABA-A Receptors (Widespread) | Mouse | Positive allosteric modulation, enhancing GABA-activated currents. | nih.govnih.gov |

Behavioral Phenotypes Associated with this compound in Non-Human Organisms

This compound is associated with a range of distinct behavioral phenotypes in non-human animals, primarily related to reproduction, social signaling, and arousal states. nih.govnih.govnih.govresearchgate.netcambridge.org These effects are most extensively documented in pigs, where this compound functions as a key component of the boar's pheromonal bouquet. cabidigitallibrary.orgmdpi.com

This compound Influence on Reproductive Behaviors in Animal Models

This compound plays a significant role in modulating reproductive behaviors, particularly in pigs. cabidigitallibrary.orgmdpi.com One of its most well-documented effects is the elicitation of the standing reflex, or lordosis, in estrous sows. cabidigitallibrary.orgttu.edufrontiersin.orggoogle.com This rigid, immobile stance is a critical component of mating readiness, permitting the boar to mount. cabidigitallibrary.org While this compound contributes to this response, research indicates that a mixture of boar-unique salivary molecules, including Androstenone and Quinoline, acts synergistically with this compound to produce the maximal behavioral effect. researchgate.netttu.eduboarbetter.comindianfarmer.netfrontiersin.org

Beyond immediate mating behavior, this compound also has priming effects on reproductive physiology. pan.olsztyn.pl As a component of the "boar effect," exposure to this compound can advance the onset of puberty in young female pigs (gilts). cabidigitallibrary.orgmdpi.compreprints.org Furthermore, studies have shown that administration of this compound can stimulate the development and secretory function of ovarian follicles in gilts, indicating a direct influence on ovarian function. pan.olsztyn.pl In male animals, the presence of these pheromonal steroids is linked to libido; boars that had their submaxillary glands surgically removed, thereby eliminating the source of these steroids, showed diminished libido in addition to a reduced ability to elicit the mating stance in females. cambridge.orgcabidigitallibrary.org

Table 2: Influence of this compound on Reproductive Phenotypes in Animal Models

| Reproductive Behavior/Phenotype | Animal Model | Observed Influence of this compound | Source |

|---|---|---|---|

| Mating Stance (Lordosis/Standing Reflex) | Sow (Pig) | Induces and facilitates the receptive standing reflex required for mating. | cabidigitallibrary.orgttu.edufrontiersin.orggoogle.com |

| Puberty Onset | Gilt (Pig) | Advances the onset of puberty as part of the 'boar effect'. | cabidigitallibrary.orgmdpi.compreprints.org |

| Ovarian Function | Gilt (Pig) | Stimulates the development and secretory activity of ovarian follicles. | pan.olsztyn.pl |

| Male Libido | Boar (Pig) | The presence of androstene steroids is correlated with higher libido. | cambridge.orgcabidigitallibrary.org |

Social Recognition and Group Dynamics Mediated by this compound

In animal systems, this compound contributes to social communication and the structuring of group dynamics, primarily in the context of reproduction and territoriality. cabidigitallibrary.orgmdpi.com The compound is a key chemical signal used by solitary and nocturnal animals, such as the Indian mouse deer, to communicate and advertise their reproductive status to potential mates. mdpi.com

In pigs, there is evidence that the pheromonal steroids produced by boars, including this compound, may promote an awareness of self-odor and the odor of other boars, which is a fundamental aspect of social recognition. cabidigitallibrary.org This chemical signaling is crucial for mediating interactions between sexes. mdpi.com For instance, an estrous sow is strongly attracted to the odor of boar saliva containing this compound, which signals the presence of a male in breeding condition. frontiersin.org

Studies have also suggested a role for this compound in mediating social spacing and avoidance behaviors. researchgate.net This function as a potential spacing pheromone helps maintain social structures within a group. researchgate.net While much of the research on social dynamics is intertwined with reproductive encounters, the evidence points to this compound as a key mediator of how animals recognize and respond to each other within a social context. cabidigitallibrary.orgmdpi.comfrontiersin.org

Stress and Arousal Responses to this compound in Animal Studies

This compound has been shown to modulate stress and arousal levels in various animal models, an effect largely attributed to its action as a neurosteroid that potentiates GABA-A receptor function. nih.govnih.gov This mechanism is consistent with observations of anxiolytic-like (anxiety-reducing) effects in mice. nih.govnih.gov In behavioral tests such as the open-field and elevated zero-maze, administration of this compound resulted in behaviors indicative of reduced anxiety. nih.gov

In addition to its anxiolytic properties, this compound has demonstrated antidepressant-like effects in the forced swim test in mice. nih.gov The compound also possesses anticonvulsant properties, offering protection against seizures in multiple animal models. nih.gov

The compound's influence on arousal is also notable. In studies of boars, the presence of the submaxillary glands and their associated pheromonal secretions, including this compound, was linked to the "easily-aroused aggressive nature" of control males. cambridge.org In contrast, boars lacking these glands were described as more "passive and unconcerned," suggesting the steroids are involved in maintaining a state of higher arousal and responsiveness. cambridge.org Conversely, in mice, this compound has been observed to reduce spontaneous locomotor activity, which may be related to its anxiolytic or sedative properties at different concentrations. researchgate.net

Table 3: Stress and Arousal Responses to this compound in Animal Models

| Behavioral/Physiological Effect | Animal Model | Testing Paradigm | Source |

|---|---|---|---|

| Anxiolytic-like Effects | Mouse | Open-field test, Elevated zero-maze | nih.gov |

| Antidepressant-like Effects | Mouse | Forced swim test | nih.gov |

| Anticonvulsant Effects | Mouse | 6-Hz electroshock, Pentylenetetrazol models | nih.gov |

| Modulation of Arousal/Aggression | Boar (Pig) | Behavioral observation post-gland removal | cambridge.org |

| Reduced Spontaneous Locomotor Activity | Mouse | Open-field test | researchgate.net |

Developmental and Experiential Influences on this compound Behavioral Efficacy

The behavioral effects of this compound are not static but are influenced by the developmental stage and prior experiences of the animal. nih.govcabidigitallibrary.org A prominent example of a developmental influence is the "boar effect," where the presence of a mature boar, and by extension his pheromones like this compound, accelerates the onset of puberty in prepubertal gilts. cabidigitallibrary.orgmdpi.com This demonstrates a clear "primer" effect, where the chemical signal initiates a long-term developmental process rather than just an immediate behavioral response. nih.gov The changes in the production of such compounds with the onset of sexual maturity are a common feature in mammals. nih.gov

The response to chemosignals can be modulated by experience, either during development or in adulthood. nih.gov For example, the surgical removal of the submaxillary glands in boars not only impacted their ability to elicit sexual behavior in females but also appeared to reduce their own libido, suggesting that exposure to one's own pheromones may be an important experiential factor in maintaining sexual motivation. cabidigitallibrary.org The response of different brain regions to chemosignals is also shaped by the activational effects of circulating gonadal steroids, meaning the hormonal status of an animal at the time of exposure can influence the behavioral outcome. nih.gov

Advanced Methodologies and Future Directions in Androstenol Research

Analytical Techniques for Androstenol Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in biological samples such as tissues, plasma, and sweat are fundamental to understanding its physiological roles. Given its low concentrations and the complexity of these matrices, highly sensitive and specific analytical methods are required.

Chromatography coupled with mass spectrometry stands as the gold standard for the definitive identification and quantification of this compound. These techniques offer high resolution and sensitivity, allowing for the separation of this compound from structurally similar steroids.

Gas Chromatography-Mass Spectrometry (GC-MS) has been extensively used for analyzing this compound and related 16-androstene steroids. farmaciajournal.com The methodology often involves an initial extraction from the biological matrix, which can be accomplished using techniques like solid-phase extraction (SPE) or supercritical fluid extraction. researchgate.netacs.org For volatile or semi-volatile compounds like this compound, headspace solid-phase microextraction (HS-SPME) is a valuable, solvent-free sample preparation technique that extracts analytes from the vapor phase above the sample. nih.gov A study developed a method using HS-SPME followed by GC-MS for the simultaneous quantification of this compound (both 3α and 3β epimers), androstenone, skatole, and indole (B1671886) in pig fat. nih.govacs.org This stable isotope dilution analysis (SIDA) method provided good precision, accuracy, and low limits of detection (LOD) and quantitation (LOQ). nih.govacs.org GC-MS has also been applied to detect α-androstenol in truffles, using ultrasonic wave extraction with acetone (B3395972) as the solvent. researchgate.netscientific.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers an alternative and often more direct approach, especially for less volatile or thermally fragile compounds. It can reduce the need for chemical derivatization that is sometimes required in GC-MS. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of multiple steroids, including this compound precursors and metabolites, in various matrices like porcine plasma and fat. researchgate.netnih.govgoogle.com These methods demonstrate high sensitivity and reproducibility, with one study reporting a limit of quantification of 3.3 ng/mL for the related compound androstenone in porcine plasma. researchgate.net The use of stable isotope-labeled internal standards is common in both GC-MS and LC-MS to ensure high accuracy and account for matrix effects. acs.orgnih.govgoogle.com

| Methodology | Matrix | Sample Preparation | Key Findings & Performance | Citations |

| HS-SPME-GC/MS | Pig Fat | Methanolic extraction of melted fat, followed by HS-SPME. | Simultaneous quantification of 3α-androstenol, 3β-androstenol, androstenone, skatole, and indole. Validated with stable isotope dilution analysis. | nih.govacs.orgacs.org |

| GC-MS | Truffle Fermentation Broth | Solid-phase extraction (SPE). | Detected α-androstenol at concentrations up to 123.5 ng/mL. | researchgate.net |

| GC-MS | Human Milk | Hexane extraction with gel permeation and silica (B1680970) gel cleanup. | First-time quantification of the related compound androstenone (26-144 ng/kg). | researchgate.net |

| MDGC-MS | Saliva | Solid-phase extraction (SPE). | Good reproducibility (4%–8%), accuracy (80%–105%), and LLOQ (0.1–0.2 μg/L) without derivatization. | researchgate.net |

| LC-MS/MS | Porcine Plasma | Solid-phase extraction (SPE). | LOD of 1.0 ng/mL and LOQ of 3.3 ng/mL for androstenone. | researchgate.net |

| LC-MS/MS | Pork Fat | Size exclusion chromatography (SEC) purification. | Validated by collaborative trial for quantifying androstenone, skatole, and indole. | nih.gov |

Spectroscopic techniques provide critical information about the molecular structure and environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of steroids. While detailed NMR studies specifically on this compound are not extensively published in isolation, its structural characterization is confirmed through techniques like 1H NMR and 13C NMR as part of broader chemical analyses. researchgate.net For instance, NMR is the definitive method for confirming the identity and purity of synthesized steroid standards used in quantitative studies. Furthermore, advanced NMR techniques like 31P-NMR have been employed to study the effects of this compound on the organization and phase behavior of model cell membranes, such as phosphatidylcholine bilayers. nih.gov These studies reveal how this compound interacts with and disorders the lipid environment. nih.gov

Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, which are sensitive to chemical bonding and intermolecular interactions. Fourier Transform Infrared (FTIR) spectroscopy has been used in conjunction with DSC and NMR to investigate the interaction of this compound with lipid bilayers. nih.gov These studies show that this compound affects the conformation and packing of the lipid acyl chains. nih.gov While studies focusing solely on the IR spectrum of this compound are limited, research on the related steroid androsterone (B159326) in various solvents has demonstrated how IR spectroscopy can be used to probe solute-solvent interactions through shifts in characteristic vibrational frequencies, such as the carbonyl stretch. nih.govresearchgate.net

For rapid screening and high-throughput analysis, immunoassays and biosensors offer valuable alternatives to chromatographic methods.

Immunoassays , such as the enzyme immunoassay (EIA), are based on the specific binding of an antibody to its target antigen. EIAs have been developed for the detection of androstenone, a compound structurally and biosynthetically related to this compound. nih.gov Notably, the polyclonal antibodies produced for these assays often exhibit significant cross-reactivity with other 16-androstene steroids, including this compound. nih.gov This allows for the detection of a group of related metabolites in non-invasive samples like urine and feces, which can be useful for monitoring steroid profiles in physiological studies. nih.govresearchgate.net

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal. For this compound detection, research has focused on enzyme-based systems. A patented biosensor for androstenone utilizes the enzyme 3-hydroxysteroid dehydrogenase, which catalyzes the conversion of this compound to androstenone in the presence of the cofactor NAD(P)+. google.com By immobilizing the enzyme and cofactor on an electrode, the change in NADH or NADPH concentration during the enzymatic reaction can be measured amperometrically, providing a quantitative detection of the steroid. google.com Other biosensors for odorant detection in general utilize odorant-binding proteins (OBPs) as the sensing element, which could potentially be adapted for this compound. mdpi.comnih.govnih.gov These protein-based biosensors offer a promising avenue for developing highly specific and sensitive devices for real-time odor monitoring. mdpi.com

In Vitro and In Silico Models for this compound Studies

To investigate the biological mechanisms of this compound at the molecular and cellular level, researchers employ in vitro (cell-based) and in silico (computational) models. These approaches allow for controlled examination of this compound's interactions with specific cellular targets, such as receptors and enzymes.

In vitro cell culture provides a controlled environment to study the effects of this compound on cellular processes, free from the complexities of a whole organism. nih.gov This is particularly useful for studying receptor activation and signal transduction pathways.

Researchers have used human embryonic kidney (HEK293) cells, which are readily transfected, to express specific receptor subtypes and study their interaction with this compound. For example, HEK293 cells expressing human GABAA receptor subunits (α1β2γ2 and α2β2γ2) were used to demonstrate that this compound acts as a positive allosteric modulator, enhancing GABA-activated currents. medkoo.commedchemexpress.com Similarly, cell lines such as HEK293 and COS-7 have been used to investigate the biosynthetic pathways of 16-androstenes. By transfecting these cells with genes for specific enzymes, such as CYP17A1 and CYB5, researchers have been able to demonstrate their role in converting steroid precursors into this compound. dntb.gov.ua These cell-based assays are crucial for identifying the molecular targets of this compound and elucidating its synthesis pathways. mdpi.com

In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful computational tools used to predict and analyze the interaction between a ligand like this compound and its protein receptor at an atomic level. nih.gov

Molecular docking studies have been performed to explore the binding of this compound to various receptors. In one study, the binding efficiency of this compound with several porcine olfactory receptor proteins—including odorant-binding protein (OBP), pheromaxein, salivary lipocalin (SAL), and Von Ebner's gland protein (VEGP)—was compared to other pheromones. acs.orgnih.govresearchgate.net These simulations identify the most likely binding pose and calculate a binding affinity score, which indicates the strength of the interaction. acs.org For example, this compound was found to have a binding affinity of -5.8 kcal/mol with OBP and -6.9 kcal/mol with pheromaxein. acs.org

Further studies have investigated the interaction of this compound with the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the metabolism of various substances. The crystal structure of the murine CAR ligand-binding domain complexed with this compound has been solved, revealing the precise molecular interactions responsible for binding. nih.gov this compound binds within a largely hydrophobic pocket, making specific hydrogen bonds and apolar contacts that stabilize the interaction. nih.gov Computational models based on such structural data help explain why this compound acts as an inverse agonist for CAR and rationalize the receptor's specificity for different steroid isomers. nih.govoup.comoup.comresearchgate.net

Molecular Dynamics Simulations of this compound Activity

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the interactions between this compound and its biological targets at an atomic level. These simulations provide insights into the structural dynamics and stability of this compound when bound to receptor proteins, complementing experimental data.

A notable application of this methodology is the comparative analysis of boar salivary pheromones, including this compound and androstenone, with various porcine olfactory receptor proteins. acs.orgresearchgate.netnih.gov In one such study, MD simulations were conducted to validate and compare the binding efficiency of these pheromones with odorant-binding protein (OBP), pheromaxein, salivary lipocalin (SAL), and Von Ebner's gland protein (VEGP). acs.orgresearchgate.net The stability of the resulting protein-ligand complexes was assessed through several key metrics over simulation periods, typically 50 nanoseconds. nih.gov

Key findings from these simulations include:

Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position, indicating structural stability. For the odorant-binding protein (OBP), the average RMSD value when bound with this compound was approximately 0.12 nm, signifying a stable protein structure. acs.org Similarly, for the pheromaxein-androstenol complex, the average RMSD was about 0.23 nm. acs.org

Radius of Gyration (Rg): This parameter reflects the compactness of the protein-ligand complex. The pheromaxein-androstenol complex showed a low Rg value of approximately 1.37 nm, indicating high compactness. nih.gov

Solvent-Accessible Surface Area (SASA): SASA calculations measure the surface area of the complex accessible to the solvent. The pheromaxein-androstenol complex had an average SASA value of about 62.81 nm², which was lower compared to complexes with other ligands, suggesting a more buried interaction. nih.gov

Hydrogen Bonding: MD simulations also analyze the hydrogen bonds formed between the ligand and protein residues, which are crucial for binding affinity. For instance, this compound was shown to form a hydrogen bond with the Glu37 residue of salivary lipocalin (SAL). acs.org

MD simulations are also employed to understand the mechanisms of action for nuclear receptors with which this compound interacts. nih.govnih.gov Studies on the androgen receptor (AR), for example, use MD to explore how the binding of different ligands (agonists vs. antagonists) induces specific conformational changes in the receptor, particularly in key regions like Helix-12, which is critical for transcriptional activation. escholarship.orgmdpi.com Although these studies may not use this compound directly, they establish a computational framework for understanding how steroid-like molecules modulate receptor function, a mechanism relevant to this compound's role as an inverse agonist of the constitutive androstane receptor (CAR). nih.gov

Table 1: Molecular Dynamics Simulation Parameters for this compound-Receptor Complexes

| Receptor Protein | Ligand | Avg. RMSD (nm) | Avg. Rg (nm) | Avg. SASA (nm²) | Key H-Bond Interactions |

|---|---|---|---|---|---|

| Odorant-Binding Protein (OBP) | This compound | ~0.12 acs.org | ~1.48 nih.gov | ~85.96 nih.gov | Lys133 acs.org |

| Pheromaxein | This compound | ~0.23 acs.org | ~1.37 nih.gov | ~62.81 nih.gov | - |

| Salivary Lipocalin (SAL) | This compound | - | - | - | Glu37 acs.org |

| Von Ebner's Gland Protein (VEGP) | This compound | - | - | - | - |

Comparative Biochemistry and Evolutionary Perspectives of this compound

This compound is a 16-androstene steroid that has been identified in several mammalian species, where it can function as a neurosteroid and a chemosignal. wikipedia.orgnih.gov Its presence and role, however, vary across different animals, providing a basis for comparative analysis.

Pigs: In boars, this compound and the related compound androstenone are well-characterized pheromones. wikipedia.orgnih.gov Synthesized in the testes and released in high concentrations in saliva, these compounds act as signaling pheromones to induce the mating stance ('standing reflex') in estrous sows, facilitating reproduction. wikipedia.orgnih.gov

Humans: this compound is also endogenous to humans, found in axillary (armpit) sweat, saliva, plasma, and urine. wikipedia.orgscispace.com Its function is more complex and debated than in pigs. nih.gov While not definitively proven to be a classical pheromone, it demonstrates biological activity as a potent positive allosteric modulator of the GABA-A receptor, a neurosteroid action that may mediate anxiolytic-like and mood-influencing effects. wikipedia.orgnih.gov Studies have shown that smelling this compound can activate the hypothalamus in women, a brain region involved in regulating reproductive behavior. scispace.comresearchgate.net

Mouse Deer (Moschiola indica): Recent research has identified both this compound and androstenone in the feces of the Indian mouse deer. nih.govmdpi.comresearchgate.net The discovery was made during a captive breeding program where researchers were investigating the species' reproductive physiology. nih.govresearchgate.net The presence of these compounds, coupled with hormonal analysis, suggests they may play a significant role in the reproductive activities of this species, similar to their function in pigs. nih.gov

Other Species: While research is most prominent in pigs and humans, the structural similarity of this compound to other steroid hormones suggests its potential presence and function in other mammals should be investigated. Additionally, a derivative of this compound is found in black truffles, which was once thought to be the reason pigs are adept at locating them, although this has been disputed by some experiments. wikipedia.org

Table 2: Occurrence and Function of this compound Across Species

| Species | Source of Compound | Established Function | Reference |

|---|---|---|---|

| Pig (Sus scrofa) | Saliva, Testes | Sex pheromone; induces mating stance in sows. | wikipedia.orgnih.gov |

| Human (Homo sapiens) | Axillary sweat, Urine, Plasma, Saliva | Neurosteroid (GABA-A modulator); potential chemosignal influencing mood and activating the hypothalamus. | wikipedia.orgscispace.comresearchgate.net |

| Indian Mouse Deer (Moschiola indica) | Feces, Testis tissue | Putative role in reproductive activities and mating behavior. | nih.govmdpi.com |

| Black Truffle (Tuber melanosporum) | Fruiting body | Contains this compound or a derivative; role in pig attraction is debated. | wikipedia.org |

The biosynthesis of this compound follows a specific steroidogenic pathway that shows conservation across different species. wikipedia.orgnih.gov This pathway begins with a cholesterol precursor, pregnenolone (B344588), and involves several key enzymatic steps.

The primary enzymes and steps in the pathway are:

CYP17A1 (Cytochrome P450c17): This enzyme possesses a unique andien-β-synthase activity that converts pregnenolone into 5,16-androstadien-3β-ol, a crucial step in the 16-androstene pathway. nih.govmdpi.com This activity is distinct from its more common hydroxylase and lyase activities in general steroidogenesis. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Converts 5,16-androstadien-3β-ol to androstadienone. wikipedia.org

5α-Reductase (SRD5A): This enzyme reduces androstadienone to create androstenone (5α-androst-16-en-3-one). wikipedia.org

3α-Hydroxysteroid Dehydrogenase (3α-HSD): In the final step, this enzyme converts androstenone into this compound (5α-androst-16-en-3α-ol). wikipedia.org

Phylogenetic studies comparing the genes involved in this pathway reveal evolutionary relationships. A study on the Indian mouse deer successfully cloned the full-length transcript of the CYP17A1 gene and compared its deduced amino acid sequence to that of the pig. nih.gov The analysis showed a 73.8% homology between the mouse deer and pig CYP17A1 sequences, indicating a conserved function of this key enzyme in the synthesis of 16-androstenes. nih.gov

Further phylogenetic analysis has been applied to investigate the origin of specific genetic variations that affect androstenone levels in pigs. nih.gov By analyzing a 1.94 Mbp region of chromosome 6 in various pig breeds, researchers traced a specific haplotype associated with low androstenone levels back to an Asian origin, demonstrating how genetic lineage can influence the output of this biosynthetic pathway. nih.gov These comparative genomic and phylogenetic approaches confirm that the capacity to produce this compound is an ancient trait, relying on a conserved set of enzymes that have evolved within the broader context of steroid metabolism. nih.gov

The evolution of chemical signaling is fundamental to animal life, with olfactory processing being the most ancient of the senses. wikipedia.org Pheromones are chemical signals that evolved for communication between members of the same species, conveying information related to survival, such as threat, dominance, and, most notably, sex. nih.govwikipedia.org

This compound's role as a biological signal is rooted in the principles of sexual selection. Charles Darwin theorized that the development of specialized odor glands in male mammals could be understood through sexual selection, whereby the "most odouriferous males are the most successful in winning the females" and passing on their traits. nih.gov this compound, a volatile steroid with a distinct musky odor, fits this model as a potential sexual signal. wikipedia.org

The evolutionary significance is clearest in pigs, where this compound functions as an aphrodisiac pheromone, directly triggering a specific, stereotyped behavior (the standing reflex) in sows that is critical for successful mating. nih.gov This provides a direct link between a chemical signal and reproductive fitness.

In humans, the significance is more nuanced. The fact that this compound is produced in humans, is present in bodily secretions like sweat, and that its production is linked to sexual maturity suggests a conserved signaling role. wikipedia.orgnih.gov While it does not elicit a simple, stereotyped behavioral response as in pigs, its demonstrated ability to act as a neurosteroid, modulate mood, and activate the hypothalamus in women points to a more complex function. wikipedia.orgscispace.com Smelling this compound activates a part of the hypothalamus that animal studies have linked to mating behavior, suggesting it may engage conserved neural pathways involved in reproduction and social bonding. scispace.com The evolution from a direct behavioral trigger in some mammals to a modulator of mood, attention, and physiological state in humans may reflect the increasing complexity of social and sexual behavior in primates. frontiersin.org

Therefore, the evolutionary significance of this compound lies in its role as a component of a chemical communication system tied to reproduction. This system ranges from eliciting overt mating behaviors in some species to subtly influencing psychological and physiological states relevant to social and sexual contexts in others.

Emerging Research Questions and Methodological Advancements in this compound Inquiry

Despite decades of research, the study of this compound and related compounds continues to evolve, with new questions and advanced methodologies shaping the future of the field.

Emerging Research Questions:

Defining the Human Function: A central and ongoing question is the precise role of this compound in humans. Are it and other androstene steroids true "pheromones" that elicit specific behaviors, or do they act as "chemosignals" or "modulators" that subtly influence mood, attention, and perception in a context-dependent manner? nih.govfrontiersin.orgfree.fr Some researchers argue that the claims for human pheromones lack robust, bioassay-led evidence and that future work must return to first principles to identify and validate these molecules. nih.gov

Interaction with Other Sensory Inputs: How does this compound interact with other sensory information? Recent studies have begun to explore the cross-modal effects of androstenes, such as their influence on the processing of emotional words, suggesting a role in modulating attention and cognition. frontiersin.org Future research could investigate how these chemical signals are integrated with visual, auditory, and contextual cues to shape social judgments and behavior.

Individual Variation: What is the full extent and significance of individual variation in the production of and perception of this compound? Differences in sensitivity to this compound have been linked to variations in menstrual cycle synchronization, highlighting the need to account for factors like relationship status, hormonal profiles, and genetic differences in olfactory receptors. free.fr

The Role of Microbiome: The conversion of non-odorous steroid precursors into volatile compounds like this compound in axillary sweat is dependent on the skin microbiome. free.frresearchgate.net An emerging area of inquiry is how individual differences in the skin microbiome affect the chemical "signature" of an individual and what functional consequences this has for chemical communication.

Methodological Advancements:

Advanced Analytical Chemistry: The continued improvement of techniques like gas chromatography-mass spectrometry (GC-MS) allows for more precise identification and quantification of this compound and its precursors in complex biological samples. nih.govnumberanalytics.com

Computational Modeling: As detailed previously, molecular dynamics simulations are providing unprecedented insight into the specific interactions between this compound and its target receptors. acs.orgmdpi.com These computational approaches can help predict binding affinities and screen for other potential biological targets, guiding future experimental work.

Integrated Approaches: Future progress will likely come from integrating methodologies. This includes combining advanced chemical analysis with well-designed psychological and neuroimaging (e.g., PET, fMRI) experiments to link the presence of a specific compound with measurable changes in brain activity and behavior. scispace.comresearchgate.net

Gene-Specific Analysis: Tools that allow for the targeted assembly and analysis of specific genes (like CYP17A1) from large genomic datasets can accelerate the comparative and phylogenetic study of biosynthetic pathways across numerous species and individuals. researchgate.net

The future of this compound research lies in a multidisciplinary approach that moves beyond simple cause-and-effect studies to explore the compound's role within the complex biological and social systems in which it operates.

Q & A

Basic: How is androstenol quantitatively measured in human physiological studies?

Answer: this compound levels are typically quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity for low-concentration compounds. For urinary studies, 24-hour excretion profiles are standardized to account for diurnal variations . Key methodological considerations include:

- Calibration curves : Use deuterated internal standards (e.g., d₃-androstenol) to correct for matrix effects.

- Quality control : Replicate measurements to ensure intra-assay CV < 10% and inter-assay CV < 15%.

- Normalization : Adjust for creatinine levels in urine to account for dilution variability .

Basic: What are the baseline ranges for this compound excretion in healthy adults?

Answer: Historical data from a cohort of 112 individuals reported a mean urinary excretion of 1.24 mg/24h (SD: ±0.54 mg), with 95% of values falling between 0.16–2.32 mg/24h . However, recent studies suggest variations by sex, age, and hormonal status. For example, premenopausal females exhibit cyclical fluctuations correlating with estrogen levels. Researchers must stratify baseline measurements by demographic variables and validate assays against current population data .

Advanced: How can conflicting data on this compound’s pheromonal effects be reconciled in human behavioral studies?

Answer: Discrepancies often arise from methodological heterogeneity:

- Experimental design : Double-blind, placebo-controlled trials with pre-registered protocols minimize bias. For example, use odorless carriers in control groups to isolate this compound-specific effects .

- Contextual variables : Control for olfactory sensitivity (e.g., Sniffin’ Sticks tests) and environmental factors (e.g., ambient humidity affecting volatile dispersion).

- Statistical approaches : Multivariate regression models (e.g., ANCOVA) adjust for confounders like cortisol levels or menstrual phase . Replication across diverse cohorts is critical to resolve contradictions.

Advanced: What statistical methods are recommended for longitudinal studies of this compound’s neuroendocrine interactions?

Answer: Longitudinal analyses require:

- Mixed-effects models : To account for intra-individual variability and missing data.

- Time-series analysis : For circadian or ultradian rhythm detection (e.g., Fourier transforms).

- Power calculations : Ensure sample sizes ≥80 participants for 80% power (α=0.05) when detecting effect sizes ≥0.3 . Open-source tools like R’s lme4 or Python’s statsmodels are recommended for reproducibility.

Basic: What ethical considerations apply to human trials involving this compound exposure?

Answer: Key ethical requirements include:

- Informed consent : Explicit disclosure of potential olfactory/behavioral effects.

- Exclusion criteria : Exclude pregnant individuals or those with anosmia.

- Data anonymization : Secure storage of biometric data (e.g., hormonal profiles) per GDPR/HIPAA standards.

Refer to institutional review board (IRB) guidelines for protocols involving vulnerable populations .

Advanced: How can this compound’s stability be optimized in in vitro assays?

Answer: this compound is prone to oxidation and thermal degradation. Best practices include:

- Storage : Aliquot in argon-flushed vials at -80°C; avoid freeze-thaw cycles.

- Solvent selection : Dissolve in ethanol (≥99.8%) to prevent hydrolysis.

- QC validation : Monitor purity via HPLC-UV (λ=210 nm) before/after experiments .

Basic: What literature review strategies are effective for identifying gaps in this compound research?

Answer: Systematic reviews should:

- Databases : Search PubMed, Scopus, and Web of Science with MeSH terms (e.g., "this compound/pharmacology" OR "pheromones/physiology").

- Inclusion criteria : Prioritize peer-reviewed studies with raw data (e.g., ELISA/MS datasets) over review articles.

- Gap analysis : Use PRISMA frameworks to map trends (e.g., limited data on pediatric populations) .

Advanced: What experimental designs mitigate confounding in studies of this compound’s immunomodulatory effects?

Answer: To address immune system variability:

- Crossover designs : Participants serve as their own controls across treatment/placebo phases.

- Cytokine profiling : Multiplex assays (e.g., Luminex) quantify IL-6, TNF-α, and IFN-γ pre/post exposure.

- Gene expression : RNA-seq of PBMCs to identify this compound-responsive pathways (e.g., NF-κB).

Include negative controls (e.g., androstadienone) to isolate compound-specific effects .

Basic: What safety protocols are required for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing/pipetting to avoid inhalation.

- Waste disposal : Collect residues in halogenated solvent waste containers .

Advanced: How can multi-omics approaches elucidate this compound’s role in microbiome-host interactions?

Answer: Integrate:

- Metabolomics : LC-MS profiling of this compound metabolites in fecal samples.

- 16S rRNA sequencing : Identify bacterial taxa correlating with this compound metabolism (e.g., Clostridium scindens).

- Host transcriptomics : Single-cell RNA-seq of intestinal epithelial cells.

Use bioinformatics pipelines (e.g., QIIME 2, MetaboAnalyst) for cross-omics data integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten